molecular formula C8H6FNO5 B12044300 5-Fluoro-2-methoxy-3-nitrobenzoic acid

5-Fluoro-2-methoxy-3-nitrobenzoic acid

Cat. No.: B12044300
M. Wt: 215.13 g/mol
InChI Key: VWXGKPAQTSMYTG-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzoic acid to introduce the nitro group. This is followed by a fluorination reaction to replace a hydrogen atom with a fluorine atom. The reaction conditions often involve the use of nitric acid for nitration and a fluorinating agent such as potassium fluoride for the fluorination step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-2-methoxy-3-nitrobenzoic acid is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxybenzoic acid
  • 5-Fluoro-2-methoxynicotinic acid
  • 3-Fluoro-5-methoxyphenylboronic acid
  • 2-Fluoro-5-nitrobenzoic acid
  • 5-Ethyl-2-methoxy-3-nitrobenzoic acid
  • 5-Fluoro-2-nitrobenzoic acid
  • 5-Chloro-2-methoxy-3-nitrobenzoic acid
  • 3-Fluoro-2-methoxybenzoic acid
  • Methyl 5-fluoro-2-methoxy-3-nitrobenzoate
  • 5-Methoxy-2-nitrobenzoic acid

Uniqueness

5-Fluoro-2-methoxy-3-nitrobenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and nitro groups provide sites for further chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H6FNO5

Molecular Weight

215.13 g/mol

IUPAC Name

5-fluoro-2-methoxy-3-nitrobenzoic acid

InChI

InChI=1S/C8H6FNO5/c1-15-7-5(8(11)12)2-4(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

VWXGKPAQTSMYTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O

Origin of Product

United States

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